molecular formula C10H12O4 B8304613 Methyl 2-(2-hydroxyphenoxy)propionate

Methyl 2-(2-hydroxyphenoxy)propionate

Cat. No. B8304613
M. Wt: 196.20 g/mol
InChI Key: YOSMWHNZHJXFFW-UHFFFAOYSA-N
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Patent
US05968977

Procedure details

Catechol (55 g) was dissolved in a methanol solution of sodium methoxide prepared from metallic sodium (11.5 g). Methyl 2-chloropropionate (62 g) was added thereto and refluxed. Extraction with ether and purification on a silica gel column afforded 15 g of methyl 2-(2-hydroxyphenoxy)propionate. This product and 3,4-dichlorobenzylcyanide were dissolved in an ethanol solution of sodium ethoxide prepared from metallic sodium (7 g), and the mixture was refluxed with heat for 3 hours. Extraction with ether and purification on a silica gel column afforded 3 g of 2-(3,4-dichlorophenyl)-4-(2-hydroxyphenyl)-3-oxopentanonitrile. This compound (1 g), 2,3-dichloro-5-trifluoromethylpyridine (0.6 g), and potassium carbonate (0.4 g) were dissolved in dimethylformamide, and the mixture was stirred for 2 hours at 120° C. Extraction with ether and purification on a silica gel column afforded 0.6 g of 4-[2-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy]-2-(3,4-dichlorophenyl)-3-oxopentanonitrile (Compound 18).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[Na].Cl[CH:11]([CH3:16])[C:12]([O:14][CH3:15])=[O:13]>CO.C[O-].[Na+]>[OH:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH:11]([CH3:16])[C:12]([O:14][CH3:15])=[O:13] |f:4.5,^1:8|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
62 g
Type
reactant
Smiles
ClC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with ether and purification on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
OC1=C(OC(C(=O)OC)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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